molecular formula C15H17N3O3S2 B11099626 N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11099626
M. Wt: 351.4 g/mol
InChI Key: OHWVMTQFUKYKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexyl group, a nitro-substituted benzothiazole ring, and a sulfanylacetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves the reaction of cyclohexylamine with 6-nitro-1,3-benzothiazol-2-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is unique due to its combination of a cyclohexyl group, a nitro-substituted benzothiazole ring, and a sulfanylacetamide moiety.

Biological Activity

N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a benzothiazole derivative that has garnered attention due to its promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C17H15N3O3S2
  • Molecular Weight : 373.5 g/mol
  • IUPAC Name : this compound

The presence of a nitro group and a benzothiazole ring contributes significantly to its biological activity. These functional groups are known to interact with various biological targets, influencing enzyme activity and receptor binding.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL
Candida albicans64 μg/mL
Aspergillus niger32 μg/mL

These findings suggest that the compound may serve as a potential therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Studies have evaluated its effects on various cancer cell lines, indicating a capacity to inhibit cell proliferation.

Table 2: Anticancer Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
HeLa (cervical cancer)10 μM
MCF7 (breast cancer)15 μM
A549 (lung cancer)12 μM

The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The nitro group enhances the compound's ability to inhibit key enzymes involved in microbial and cancer cell metabolism.
  • Receptor Binding : The benzothiazole moiety allows for effective binding to cellular receptors, triggering biochemical pathways that lead to cell death or growth inhibition.

Comparative Analysis with Similar Compounds

This compound can be compared with other benzothiazole derivatives to highlight its unique properties.

Table 3: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
N-(3,5-dimethylphenyl)-2-[6-nitrobenzothiazole]acetamideBenzothiazole ring; nitro groupAntimicrobial properties
6-NitrobenzothiazoleNitro group on benzothiazoleAntibacterial activity
Benzothiazole derivatives (general)Varies; often includes sulfur and nitrogenBroad-spectrum antimicrobial

This compound stands out due to its specific combination of structural elements that may enhance its efficacy compared to other similar compounds.

Properties

Molecular Formula

C15H17N3O3S2

Molecular Weight

351.4 g/mol

IUPAC Name

N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H17N3O3S2/c19-14(16-10-4-2-1-3-5-10)9-22-15-17-12-7-6-11(18(20)21)8-13(12)23-15/h6-8,10H,1-5,9H2,(H,16,19)

InChI Key

OHWVMTQFUKYKQS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.